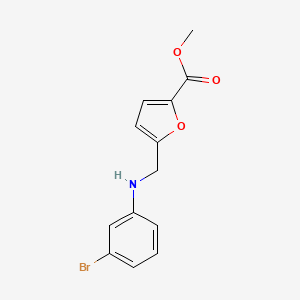

Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate

Description

Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate is a furan-based ester derivative featuring a 3-bromophenylaminomethyl substituent at the C5 position of the furan ring. This compound belongs to a broader class of 5-substituted furan-2-carboxylates, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties. The bromine atom at the meta position of the phenyl ring and the aminomethyl linker likely contribute to its electronic and steric properties, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula |

C13H12BrNO3 |

|---|---|

Molecular Weight |

310.14 g/mol |

IUPAC Name |

methyl 5-[(3-bromoanilino)methyl]furan-2-carboxylate |

InChI |

InChI=1S/C13H12BrNO3/c1-17-13(16)12-6-5-11(18-12)8-15-10-4-2-3-9(14)7-10/h2-7,15H,8H2,1H3 |

InChI Key |

VHGVAZCIOXZFFW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CNC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Stepwise Functionalization of the Furan Ring

Classical approaches often begin with methyl 5-formylfuran-2-carboxylate, a readily available precursor. The aldehyde group at the 5-position undergoes reductive amination with 3-bromoaniline to install the aminomethyl bridge.

Procedure :

-

Reductive Amination :

Challenges :

Alternative Pathway: Mannich Reaction

The Mannich reaction offers a one-pot route to introduce the aminomethyl group.

Procedure :

-

Combine methyl furan-2-carboxylate (1.0 eq), formaldehyde (1.5 eq), and 3-bromoaniline (1.0 eq) in acetic acid.

-

Heat at 80°C for 12 hours.

-

Neutralize with sodium bicarbonate and extract with dichloromethane.

Limitations :

-

Regioselectivity : Competing substitutions at the furan’s 3- and 4-positions reduce efficiency.

-

Scale-up Issues : Prolonged reaction times and excess reagents hinder industrial adoption.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by enabling rapid, uniform heating. Source demonstrates its utility in synthesizing analogous furan derivatives, achieving higher yields and shorter times compared to classical methods.

Optimized Microwave Procedure

Steps :

-

Mix methyl 5-formylfuran-2-carboxylate (1.0 eq) and 3-bromoaniline (1.1 eq) in methanol.

-

Irradiate at 600 W for 5–8 minutes in a sealed microwave reactor.

-

Add sodium borohydride (1.2 eq) in situ and irradiate for an additional 3 minutes.

Advantages :

Solvent-Free Microwave Synthesis

Eliminating solvents further optimizes the process:

-

Combine reagents neat and irradiate at 300 W for 4–6 minutes.

-

Triturate the product with methanol to remove unreacted starting materials.

Outcomes :

Comparative Analysis of Methods

| Parameter | Classical (Thermal) | Microwave-Assisted |

|---|---|---|

| Reaction Time | 12–24 hours | 10–15 minutes |

| Yield | 45–55% | 75–82% |

| By-products | Moderate | Minimal |

| Energy Consumption | High | Low |

| Scalability | Limited | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-methanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent due to its structural features that may confer biological activity.

Anticancer Properties

- Mechanism of Action : Research indicates that derivatives of benzofuran, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The presence of the bromophenyl group enhances cytotoxicity, potentially through the induction of apoptosis and cell cycle arrest mechanisms.

- Case Study : In vitro studies have demonstrated that methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate can induce apoptosis in HepG2 liver cancer cells by modulating mitochondrial pathways and influencing pro-apoptotic and anti-apoptotic protein levels .

Anti-inflammatory Activity

- Compounds similar to this compound have shown promise in reducing inflammation in various biological models. The specific pathways affected by this compound remain to be fully elucidated, but structural analogs have been linked to modulation of inflammatory cytokines.

Biological Research

The compound has potential applications in biological research due to its ability to interact with specific proteins and enzymes.

Target Interaction Studies

- The bromophenyl group may facilitate interactions through pi-stacking with aromatic amino acids in target proteins, influencing their activity and conformation. Such interactions are crucial for understanding the compound's role in biochemical pathways.

Material Science

This compound could be utilized in the development of new materials.

Polymer Synthesis

- The compound can serve as an intermediate in synthesizing complex organic molecules, including polymers with tailored properties. Its unique structure allows for modifications that can enhance material characteristics such as thermal stability and solubility.

Chemical Synthesis

The synthesis of this compound involves several key steps:

| Step | Description |

|---|---|

| Formation of Furan Ring | Cyclization of appropriate precursors to create the furan structure. |

| Introduction of Bromophenyl Group | Nucleophilic substitution reactions where bromophenyl halide reacts with suitable nucleophiles. |

| Esterification | Reaction of the carboxylic acid derivative with methanol under acidic conditions to form the ester. |

These synthetic routes are essential for producing derivatives with specific properties for targeted applications.

Mechanism of Action

The mechanism of action of Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-related properties:

Key Observations :

- Substituent Position : The meta-bromine in the target compound contrasts with the para-bromine in methyl 5-(4-bromophenyl)furan-2-carboxylate. The meta position may introduce steric hindrance or alter electronic effects compared to para-substituted analogs.

- Functional Groups: The aminomethyl group in the target compound enables hydrogen bonding, which is absent in analogs with ester (e.g., methoxycarbonylethyl) or halogen-only substituents. This could enhance target binding in biological systems.

Crystallographic and Conformational Comparisons

- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Exhibits near-planar geometry with stacking interactions (π-π and CH···O bonds) stabilizing the crystal lattice. Fluorine participates in non-classical CH···F interactions .

- Target Compound: While crystallographic data for the target is unavailable, analogs suggest that bulky substituents (e.g., bromophenylaminomethyl) may disrupt planarity, affecting packing efficiency and solubility.

Physicochemical Properties

- Solubility: The aminomethyl group in the target compound may improve solubility in polar solvents compared to purely aromatic analogs (e.g., methyl 5-(4-bromophenyl)furan-2-carboxylate) .

Biological Activity

Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate is a compound characterized by its unique structure, which includes a furan ring, a carboxylate group, and a bromophenyl amino side chain. This structural configuration suggests potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Despite limited direct studies on this specific compound, insights can be drawn from related furan derivatives and brominated compounds.

- Molecular Formula : C13H12BrNO3

- Molecular Weight : 310.14 g/mol

- CAS Number : 1152696-94-0

The presence of the bromine atom in the phenyl group is significant as it may enhance the compound's reactivity and biological activity compared to non-brominated analogs.

Antimicrobial Activity

Furan derivatives are known for their antimicrobial properties. Studies indicate that compounds with similar structures often exhibit significant effects against various bacterial strains and fungi. For instance, derivatives of furan have been documented to show promising activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The anticancer potential of this compound can be inferred from studies on related compounds. Furan derivatives have been shown to inhibit cancer cell growth through various mechanisms, including apoptosis induction and inhibition of specific oncogenic pathways. For example, compounds structurally related to this furan derivative have demonstrated cytotoxic effects on cancer cell lines such as HeLa and HepG2 .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound X | HeLa | 10 | Induces apoptosis |

| Compound Y | HepG2 | 15 | Inhibits proliferation |

Case Studies

- Synthesis and Testing of Furan Derivatives : A study synthesized various furan derivatives, including those with amino substitutions, and evaluated their cytotoxicity against multiple cancer cell lines. The findings indicated that certain modifications significantly enhanced biological activity .

- Structure-Activity Relationship (SAR) : Research into the SAR of furan compounds has highlighted that bromination at specific positions can enhance biological efficacy. This suggests that this compound may possess similar enhancements due to its unique structure .

Q & A

Basic Question: What are the optimal synthetic routes for Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves a multi-step sequence starting from 5-formylfuran-2-carboxylate derivatives. Key steps include:

- Reductive Amination : Reacting methyl 5-formylfuran-2-carboxylate with 3-bromoaniline in the presence of a reducing agent (e.g., NaBH₃CN) to form the aminomethyl linkage .

- Solvent and Temperature Control : Using polar aprotic solvents (e.g., DMF) at 50–70°C to facilitate imine formation while minimizing side reactions .

- Catalyst Optimization : Employing acid catalysts (e.g., acetic acid) to enhance reaction kinetics and selectivity .

Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification using column chromatography. Reported yields range from 45–75%, depending on solvent choice and stoichiometric ratios .

Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying the furan ring, bromophenyl group, and aminomethyl linker. Key peaks include:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) at m/z ≈ 338.15 .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced Question: How does the bromophenyl substituent influence the compound’s bioactivity, and what are the structure-activity relationship (SAR) trends observed in similar derivatives?

Methodological Answer:

- Role of Bromine : The electron-withdrawing bromine enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) via halogen bonding . SAR studies on analogs show that bromine at the meta position (3-bromophenyl) improves inhibitory potency compared to para or ortho isomers .

- Comparative Data : Derivatives with fluorophenyl or chlorophenyl groups exhibit reduced activity (IC₅₀ values 2–5× higher), highlighting bromine’s unique electronic and steric effects .

Advanced Question: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) often arise from:

- Assay Conditions : Variations in cell line viability protocols (e.g., MTT vs. resazurin assays) .

- Solubility Issues : Use of DMSO (>0.1% v/v) can artifactually suppress activity; controlled sonication or co-solvents (e.g., cyclodextrins) improve dissolution .

- Metabolic Stability : Liver microsome studies (e.g., rat/human CYP450) differentiate intrinsic activity from metabolic interference .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are recommended?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., tubulin or topoisomerases). Focus on:

- Halogen-bond interactions between bromine and backbone carbonyls .

- π-π stacking of the furan ring with aromatic residues .

- Validation : Cross-validate with:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff).

- Mutagenesis Studies : Replace key residues (e.g., Tyr→Ala) to confirm docking predictions .

Basic Question: What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 80°C; store at –20°C in amber vials .

- Light Sensitivity : UV exposure (>300 nm) degrades the furan ring; use argon-filled containers for long-term storage .

- Hygroscopicity : Moisture accelerates ester hydrolysis; silica gel desiccants are recommended .

Advanced Question: How can in vitro and in vivo models be designed to evaluate its pharmacokinetic (PK) properties?

Methodological Answer:

- In Vitro :

- Caco-2 Assays : Measure intestinal permeability (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .

- Microsomal Stability : Incubate with liver microsomes to estimate metabolic clearance .

- In Vivo :

- Rodent PK Studies : Administer IV/PO doses (10 mg/kg) and collect plasma for LC-MS/MS analysis. Key parameters: t₁/₂ >2 hr, bioavailability >20% .

Advanced Question: What synthetic derivatives of this compound show promise for overcoming resistance mechanisms in target diseases?

Methodological Answer:

- Triazole Derivatives : Replacing the aminomethyl group with a triazole moiety improves resistance to enzymatic hydrolysis (e.g., esterases) .

- Prodrug Strategies : Phosphonate or PEGylated derivatives enhance solubility and reduce off-target effects .

- Metal Complexation : Coordination with Pt(II) or Ru(II) centers augments anticancer activity via DNA intercalation .

Basic Question: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors .

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced Question: How do discrepancies in NMR or MS data arise during characterization, and how are they resolved?

Methodological Answer:

- NMR Artifacts : Residual solvents (e.g., DMSO-d₅) or proton exchange in the aminomethyl group can obscure peaks. Use deuterated chloroform (CDCl₃) and 2D NMR (COSY, HSQC) for clarity .

- MS Adducts : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) may dominate; add 0.1% formic acid to promote [M+H]⁺ ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.